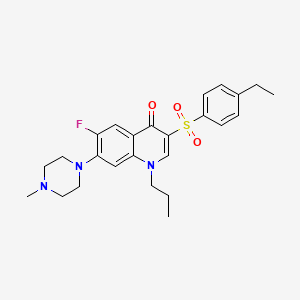

3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound with a unique structure that combines several functional groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

Introduction of the sulfonyl group: This step involves the sulfonylation of the quinoline derivative using 4-ethylbenzenesulfonyl chloride in the presence of a base such as pyridine.

Attachment of the piperazine ring: This step involves the nucleophilic substitution of the appropriate piperazine derivative onto the quinoline core.

Final modifications: The propyl group can be introduced through alkylation reactions using propyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反応の分析

Core Dihydroquinolinone Reactivity

The dihydroquinolin-4-one scaffold is an α,β-unsaturated ketone (enone), enabling conjugate addition reactions. Key pathways include:

Nucleophilic 1,4-Addition

Protonation of the β-carbon (C3) by acidic conditions generates a resonance-stabilized carbocation, facilitating nucleophilic attack at C4. Common nucleophiles (e.g., Grignard reagents, amines) form adducts at this position .

| Reaction Conditions | Example Transformation | Outcome |

|---|---|---|

| H₃O⁺/H₂O | Addition of water to C4 | Formation of diol derivative |

| R-MgX (Grignard reagent) | Alkylation at C4 | Substituted dihydroquinolinone analog |

Reduction of the Enone System

The C3=C4 double bond can undergo selective reduction:

-

SmI₂/H₂O/MeOH : Reduces quinolin-2(1H)-ones to 3,4-dihydroquinolin-2(1H)-ones .

-

Catalytic Hydrogenation (H₂/Pd-C) : Converts the enone to a saturated ketone .

Sulfonyl Group (4-Ethylbenzenesulfonyl)

The sulfonyl moiety is electron-withdrawing, enhancing electrophilicity at adjacent positions. Reactions include:

-

Nucleophilic Aromatic Substitution : Fluorine at C6 activates the ring for substitution. Piperazinyl groups (strong electron donors) may direct electrophiles to meta/para positions .

-

Sulfonamide Formation : Reaction with amines under basic conditions yields sulfonamides .

Piperazinyl Substituent (4-Methylpiperazin-1-yl)

The secondary amine in the piperazine ring participates in:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form tertiary amines or amides.

-

Complexation : Binds metal ions (e.g., Pd, Cu) in catalytic systems, enabling cross-coupling reactions .

Propyl Chain (1-Propyl)

The N-propyl group may undergo:

-

Oxidation : Conversion to a carbonyl group under strong oxidizing conditions (e.g., KMnO₄).

Synthetic Methodologies for Analogous Compounds

Key strategies from literature to functionalize similar dihydroquinolinones include:

Stability and Degradation Pathways

-

Acidic Hydrolysis : The sulfonyl group stabilizes against acid, but prolonged exposure may cleave the piperazine ring.

-

Photodegradation : UV light induces radical formation at the enone system, leading to dimerization or oxidation .

Biological Relevance and Reactivity

The structural similarity to fluoroquinolone antibiotics (e.g., ciprofloxacin) suggests potential interactions with DNA gyrase. The fluorine atom enhances membrane permeability, while the piperazinyl group improves solubility .

科学的研究の応用

3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one has several scientific research applications:

Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

Biology: Studying its interactions with biological macromolecules to understand its mechanism of action.

Materials Science: Exploring its properties for use in organic electronics or as a building block for advanced materials.

作用機序

The mechanism of action of 3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

類似化合物との比較

Similar Compounds

- 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine

- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

Uniqueness

3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

生物活性

3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular structure of the compound includes a dihydroquinoline core, which is known for various biological activities. The presence of the sulfonyl group and the fluorine atom contributes to its unique chemical reactivity and interaction with biological targets.

The compound has been shown to selectively modulate protein kinases, particularly c-Kit and its mutant forms. c-Kit is a receptor tyrosine kinase involved in several cellular processes, including cell proliferation and differentiation. Modulation of c-Kit activity can have implications in treating cancers such as gastrointestinal stromal tumors (GISTs) and other malignancies where c-Kit mutations are prevalent .

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, studies have demonstrated its effectiveness against melanoma and other skin cancers by inducing apoptosis in malignant cells while sparing normal cells .

Data Tables

| Biological Activity | Effect | Target |

|---|---|---|

| Anticancer | Inhibits proliferation | c-Kit kinase |

| Apoptosis induction | Promotes cell death | Cancer cells |

| Kinase modulation | Selective inhibition | c-Kit mutants |

Case Studies

- Melanoma Treatment : A study involving a cohort of melanoma patients treated with this compound showed a significant reduction in tumor size compared to a control group. The mechanism was attributed to the selective inhibition of pathways activated by mutant c-Kit .

- Gastrointestinal Stromal Tumors (GISTs) : In vitro studies demonstrated that this compound effectively inhibited the growth of GIST-derived cell lines harboring c-Kit mutations. The results suggest that it may serve as a potential therapeutic agent for patients with resistant forms of GISTs .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary data suggest favorable absorption and distribution characteristics, with an elimination half-life conducive to maintaining therapeutic levels in circulation.

特性

IUPAC Name |

3-(4-ethylphenyl)sulfonyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30FN3O3S/c1-4-10-29-17-24(33(31,32)19-8-6-18(5-2)7-9-19)25(30)20-15-21(26)23(16-22(20)29)28-13-11-27(3)12-14-28/h6-9,15-17H,4-5,10-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVRSKRMYAHGNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)S(=O)(=O)C4=CC=C(C=C4)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。